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molecular formula C8H8O4 B043329 5-Acetoxymethyl-2-furaldehyde CAS No. 10551-58-3

5-Acetoxymethyl-2-furaldehyde

Cat. No. B043329
M. Wt: 168.15 g/mol
InChI Key: QAVITTVTXPZTSE-UHFFFAOYSA-N
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Patent
US09388150B2

Procedure details

In a round flask, 2 mL of methyl cyanide (acetonitrile) as an organic solvent was introduced, 0.145 g (1 mmol) of 5-chloromethylfurfural (CMF, compound I) was dissolved in the organic solvent, 0.170 g (1 mmol) of 1-ethyl-3-methylimidazolium acetate was added to the solution, and then the mixed solution was reacted at normal pressure and room temperature for 5 minutes. After the reaction, the reaction product was extracted by the addition of a small amount of water (5 mL) and ethyl acetate (added twice by 20 mL) to obtain an organic layer. The obtained organic layer was concentrated under reduced pressure to obtain light yellow liquid 5-acetoxymethylfurfural (AcHMF, compound II). The yield thereof is 36%.
Quantity
0.145 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[O:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1.[C:10]([O-:13])(=[O:12])[CH3:11].C([N+]1C=CN(C)C=1)C>CC#N>[C:10]([O:13][CH2:2][C:3]1[O:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1)(=[O:12])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
0.145 g
Type
reactant
Smiles
ClCC1=CC=C(C=O)O1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=CC=C(C=O)O1
Name
Quantity
0.17 g
Type
reactant
Smiles
C(C)(=O)[O-].C(C)[N+]1=CN(C=C1)C
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution
CUSTOM
Type
CUSTOM
Details
the mixed solution was reacted at normal pressure and room temperature for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
After the reaction
EXTRACTION
Type
EXTRACTION
Details
the reaction product was extracted by the addition of a small amount of water (5 mL) and ethyl acetate (
ADDITION
Type
ADDITION
Details
added twice by 20 mL)
CUSTOM
Type
CUSTOM
Details
to obtain an organic layer
CONCENTRATION
Type
CONCENTRATION
Details
The obtained organic layer was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1=CC=C(C=O)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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